molecular formula C12H16N6O B2734861 2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one CAS No. 2380179-60-0

2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one

Katalognummer B2734861
CAS-Nummer: 2380179-60-0
Molekulargewicht: 260.301
InChI-Schlüssel: AFDSGHPMGAMPPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation.



Chemical Reactions Analysis

This involves detailing the reactions that the compound can undergo, including the reagents and conditions for each reaction.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • A study by Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, including triazole derivatives, by arylation of azoles with bromopyridines and subsequent reduction. This method facilitates the synthesis of benzo analogues of the title compounds, potentially including "2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one" (Shevchuk et al., 2012).

Pharmacological Potential

  • Research by Gyoten et al. (2003) synthesized and evaluated a series of triazolo and imidazo pyridazines for antihistaminic activity and inhibitory effect on eosinophil infiltration, highlighting the therapeutic potential of related compounds in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
  • Georges et al. (1989) explored the crystal structures of anticonvulsant compounds, including triazine and pyrimidine derivatives, providing insights into the structural basis of their pharmacological activities (Georges et al., 1989).

Antidiabetic Research

  • Bindu et al. (2019) focused on the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition, indicating the relevance of such compounds in diabetes management (Bindu et al., 2019).

Anticonvulsant and Anti-inflammatory Activities

  • Nassar et al. (2016) synthesized derivatives of 1,2,3-triazole with anticonvulsant activity, showcasing the versatility of triazole compounds in pharmacological applications (Nassar et al., 2016).
  • Refaat et al. (2007) developed piperazinylthienylpyridazine derivatives with anti-inflammatory activity, further emphasizing the therapeutic potential of these compounds (Refaat et al., 2007).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.


Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound.


Eigenschaften

IUPAC Name

2-(piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c19-12-2-1-11(18-9-14-8-15-18)16-17(12)7-10-3-5-13-6-4-10/h1-2,8-10,13H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSGHPMGAMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.